6-Bromo-5-fluoroisoquinoline-1-carboxylic acid
Description
6-Bromo-5-fluoroisoquinoline-1-carboxylic acid is a halogenated isoquinoline derivative characterized by a bromine atom at position 6, a fluorine atom at position 5, and a carboxylic acid group at position 1 of the isoquinoline core. Its molecular formula is C₁₀H₅BrFNO₂, with a molecular weight of 286.06 g/mol. Isoquinoline derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and intermediates in organic synthesis.
Properties
Molecular Formula |
C10H5BrFNO2 |
|---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
6-bromo-5-fluoroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2/c11-7-2-1-6-5(8(7)12)3-4-13-9(6)10(14)15/h1-4H,(H,14,15) |
InChI Key |
KSLWZXMJWLIWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=C2)C(=O)O)F)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Bromo-5-fluoroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated isoquinoline under the influence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Chemical Reactions Analysis
6-Bromo-5-fluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for this compound, allowing the formation of complex molecules by coupling with boronic acids.
Scientific Research Applications
6-Bromo-5-fluoroisoquinoline-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and oncological pathways.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinolines.
Industrial Applications: It serves as a building block in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 6-bromo-5-fluoroisoquinoline-1-carboxylic acid and its analogs:
Key Differences and Implications
Core Structure: The isoquinoline core in the target compound differs from quinoline () in nitrogen positioning, altering electronic distribution and dipole moments. Isoquinolines often exhibit enhanced π-π stacking in biological targets compared to quinolines . The benzimidazole core () incorporates two nitrogen atoms, enabling stronger hydrogen bonding but reducing aromaticity compared to isoquinoline .
Substituent Effects :
- Halogens : Bromine and fluorine in the target compound are positioned to optimize steric and electronic interactions. In contrast, ’s benzimidazole features chlorine on the phenyl ring, which increases molecular weight and polar surface area.
- Carboxylic Acid Position : The carboxylic acid at C1 in the target compound may enhance solubility and binding to charged residues (e.g., lysine or arginine in enzymes) compared to analogs with COOH at C3 () or absent () .
Biological Activity: : The benzimidazole derivative’s methyl and chlorophenyl groups are associated with kinase inhibition (e.g., VEGF-R2) due to enhanced hydrophobic interactions . Target Compound: The isoquinoline-carboxylic acid scaffold is frequently utilized in PARP inhibitors and anticancer agents, where halogen placement modulates target selectivity.
Biological Activity
6-Bromo-5-fluoroisoquinoline-1-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features, including the presence of bromine and fluorine substituents, suggest that this compound may interact favorably with various biological targets, leading to therapeutic applications.
- Molecular Formula: C_10H_6BrFNO_2
- Molecular Weight: 270.05 g/mol
- Structure: The compound features a bromine atom at the 6-position and a fluorine atom at the 5-position of the isoquinoline structure, along with a carboxylic acid functional group at the 1-position.
Biological Activity Overview
Recent studies indicate that this compound exhibits notable biological activity, particularly as a potential therapeutic agent. Its derivatives have shown promise in inhibiting various enzymes and receptors, which could lead to applications in treating diseases such as cancer and bacterial infections.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, compounds related to this structure have been evaluated for their effectiveness against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate inhibition |
| This compound | Escherichia coli | Significant inhibition |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The dual halogenation (bromine and fluorine) enhances its reactivity with biological macromolecules, which is crucial for its anticancer activity.
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen substituents is believed to enhance binding affinity and specificity towards these targets, modulating biochemical pathways associated with disease progression.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various derivatives of isoquinoline compounds showed that those with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. In particular, the presence of bromine at the 6-position was associated with increased potency against Staphylococcus aureus.
- Anticancer Activity Evaluation : In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This effect was found to be concentration-dependent, highlighting its potential as a lead compound for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
